molecular formula C18H18N2O B2977176 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one CAS No. 2379972-82-2

3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one

Cat. No.: B2977176
CAS No.: 2379972-82-2
M. Wt: 278.355
InChI Key: QSGGQUQFMBSSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzimidazole derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for antitumor agents. It has also been shown to inhibit the production of reactive oxygen species, which are implicated in various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one in lab experiments is its potential as a lead compound for the development of new drugs. Its antitumor and antimicrobial activities make it an attractive candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which may hinder the development of new drugs based on this compound.

Future Directions

There are several future directions for the study of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one. One area of interest is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Another area of research is the study of the compound's potential as a diagnostic tool. Studies have shown that it exhibits fluorescent properties, which may make it useful for imaging applications.
Finally, the compound's potential as a pesticide should be further explored. Studies have shown that it exhibits insecticidal activity against various pests, including mosquitoes and fruit flies. Further studies are needed to fully understand its mode of action and to identify potential targets for pest control.

Synthesis Methods

The synthesis of 3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one has been described in the literature. One method involves the reaction of 2-aminobenzimidazole with 4-ethylacetophenone in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by recrystallization to obtain the final compound.

Scientific Research Applications

3-(1H-Benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one has been studied for its potential applications in various scientific research fields. One area of interest is its antitumor activity. Studies have shown that the compound exhibits cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of tumor cells in animal models.
Another area of research is the compound's antimicrobial activity. Studies have shown that it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antifungal activity against Candida albicans.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-(4-ethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-13-7-9-14(10-8-13)17(21)11-12-18-19-15-5-3-4-6-16(15)20-18/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGGQUQFMBSSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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